molecular formula C5H10O2 B1330410 3-ETHOXYPROPANAL CAS No. 2806-85-1

3-ETHOXYPROPANAL

Cat. No.: B1330410
CAS No.: 2806-85-1
M. Wt: 102.13 g/mol
InChI Key: RKSGQXSDRYHVTM-UHFFFAOYSA-N
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Description

3-ETHOXYPROPANAL is an organic compound with the molecular formula C5H10O2 It is an aldehyde with an ethoxy group attached to the third carbon of the propionaldehyde chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-ETHOXYPROPANAL can be synthesized through several methods. One common approach involves the reaction of ethyl vinyl ether with formaldehyde in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the ethyl vinyl ether acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of ethyl vinyl ether. This process involves the addition of syngas (a mixture of hydrogen and carbon monoxide) to ethyl vinyl ether in the presence of a rhodium-based catalyst. The reaction conditions typically include high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 3-ETHOXYPROPANAL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-ethoxypropionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-ethoxypropanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-Ethoxypropionic acid.

    Reduction: 3-Ethoxypropanol.

    Substitution: Depending on the nucleophile, products can include 3-ethoxypropylamine or 3-ethoxypropyl ethers.

Scientific Research Applications

3-ETHOXYPROPANAL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ETHOXYPROPANAL involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in organic synthesis. The aldehyde group can also undergo nucleophilic addition reactions, making it a versatile compound in various chemical transformations.

Molecular Targets and Pathways: In biological systems, aldehydes like this compound can interact with proteins and nucleic acids, potentially forming adducts that affect cellular functions. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

    Propionaldehyde: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    3-Methoxypropionaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

    3-Ethoxybutyraldehyde: Has an additional carbon in the chain, affecting its physical and chemical properties.

Uniqueness: 3-ETHOXYPROPANAL is unique due to the presence of the ethoxy group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its specific structure allows for unique interactions in chemical and biological systems, distinguishing it from other similar aldehydes.

Properties

IUPAC Name

3-ethoxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-7-5-3-4-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSGQXSDRYHVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950772
Record name 3-Ethoxypropanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2806-85-1, 63918-98-9
Record name 3-Ethoxypropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2806-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionaldehyde, 3-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionaldehyde, ethoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ETHOXYPROPANAL
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Record name 3-Ethoxypropanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxypropionaldehyde
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the transformation of 2,5,5-trimethyl-1,3-dioxane into 3-ethoxypropanal occur?

A1: The research demonstrates that this transformation involves a 1,5-intramolecular rearrangement within an alkoxycarbenium ion intermediate. [] This rearrangement is the key step leading to the formation of this compound.

Q2: What is the energy barrier associated with the formation of this compound from 2,5,5-trimethyl-1,3-dioxane?

A2: Quantum-chemical calculations performed in the study reveal that the kinetic barrier for the 1,5-intramolecular rearrangement leading to this compound is 8.5 kcal/mol. [] This suggests that the reaction is feasible under appropriate conditions.

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